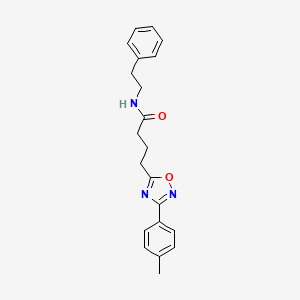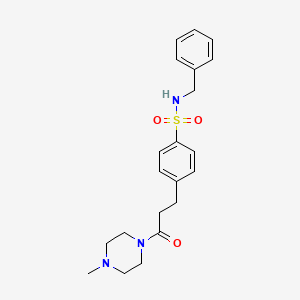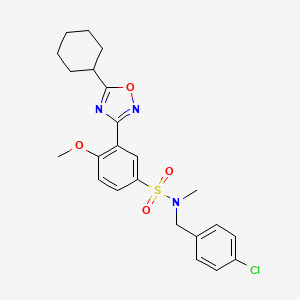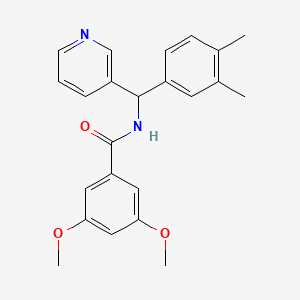
N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide, also known as DMPM, is a chemical compound that has been studied extensively for its potential therapeutic applications. DMPM belongs to the class of benzamides, which are known to exhibit a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide has been studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide has also been studied for its potential use as a radioprotective agent, as it has been shown to protect cells from radiation-induced damage.
Wirkmechanismus
The mechanism of action of N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell proliferation. N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including topoisomerase II and protein kinase C. N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide has also been shown to modulate the expression of various genes involved in cell proliferation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide for lab experiments is its ability to selectively target cancer cells, while sparing normal cells. This makes it a potentially effective anticancer agent with fewer side effects than traditional chemotherapy drugs. However, N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide has also been shown to exhibit cytotoxicity at high concentrations, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide. One area of interest is the development of more efficient synthesis methods for N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide. Another area of research is the investigation of N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide's potential use in combination with other anticancer agents to enhance its therapeutic efficacy. Additionally, further studies are needed to fully elucidate the mechanism of action of N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide and its potential use as a radioprotective agent.
Synthesemethoden
N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide can be synthesized using a multi-step process that involves the reaction of 3,4-dimethylbenzaldehyde with pyridine-3-carbaldehyde, followed by the reduction of the resulting Schiff base with sodium borohydride. The final step involves the reaction of the resulting amine with 3,5-dimethoxybenzoyl chloride to yield N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide.
Eigenschaften
IUPAC Name |
N-[(3,4-dimethylphenyl)-pyridin-3-ylmethyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-15-7-8-17(10-16(15)2)22(18-6-5-9-24-14-18)25-23(26)19-11-20(27-3)13-21(12-19)28-4/h5-14,22H,1-4H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWQGGCQTBPYEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C2=CN=CC=C2)NC(=O)C3=CC(=CC(=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B7704900.png)


![3-methyl-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7704924.png)
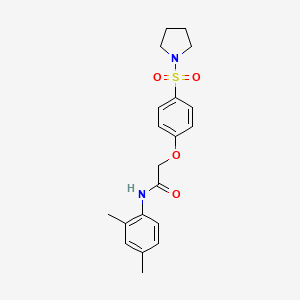

![3-(2,5-dimethoxyphenyl)-N-(3-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7704942.png)


![4-fluoro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7704963.png)
